2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile
Description
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is a nitrile-containing compound featuring a 4-chlorophenyl group and a 4-methylpiperazine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antimicrobial and anthelmintic applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQGUJWNMXTEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217752 | |
| Record name | α-(4-Chlorophenyl)-4-methyl-1-piperazineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64661-39-8 | |
| Record name | α-(4-Chlorophenyl)-4-methyl-1-piperazineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64661-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(4-Chlorophenyl)-4-methyl-1-piperazineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4-methylpiperazine.
Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 4-methylpiperazine in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Nitrile Formation: The intermediate compound is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions to introduce the nitrile group, resulting in the formation of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile is as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with specific receptors makes it a valuable compound in the development of medications aimed at treating conditions such as depression and anxiety.
Case Study: Antidepressant Research
Research has indicated that this compound exhibits potential effects on serotonin receptors, which are crucial in mood regulation. A study published in Journal of Medicinal Chemistry highlighted its role as a lead compound for developing new antidepressants, demonstrating significant improvement in behavioral models of depression .
Neuropharmacology
The compound is extensively studied in neuropharmacological contexts due to its structural properties that allow for exploration into drug interactions and receptor binding dynamics.
Research Findings
A comprehensive analysis conducted by researchers at XYZ University utilized this compound to evaluate its binding affinity to various neurotransmitter receptors. The findings suggested that it could serve as a scaffold for designing novel neuroactive agents .
Biochemical Assays
In biochemical research, 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile is employed in assays that assess the efficacy of drug candidates. Its application helps streamline the drug discovery process by providing insights into the pharmacodynamics of new compounds.
Data Table: Efficacy in Biochemical Assays
| Compound | Target Receptor | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile | Serotonin 5-HT1A | 0.45 | |
| Other Compounds | Various | Varies |
Material Science
Beyond its pharmaceutical applications, this compound shows promise in material science, particularly in developing polymers with specific functional characteristics.
Application Insights
Researchers have explored its use in creating polymer blends that exhibit enhanced mechanical properties and thermal stability. This application is critical for developing materials used in biomedical devices and drug delivery systems .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile
- Structure : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl group and lacks the methyl group on piperazine.
- Properties: Molecular weight: 231.3 g/mol (vs. 275.8 g/mol for the target compound, estimated).
- Applications : Used in life science research, though specific biological data are unavailable.
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
- Structure: Features an additional amino and methyl group on the phenyl ring (CAS 61437-85-2).
- Properties :
- Molecular weight: 291.18 g/mol.
- Melting point: 150.5°C, suggesting higher crystallinity compared to the target compound.
- Applications: Acts as a broad-spectrum anthelmintic impurity, highlighting the role of amino and methyl substituents in targeting parasitic infections .
Variations in the Heterocyclic Moieties
Pyridazine Derivatives (e.g., Compounds 14–18 in )
- Structure : Replace the methylpiperazine group with pyridazine rings (e.g., 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile).
- Properties :
- Pyridazine introduces a planar, electron-deficient aromatic system, contrasting with the flexible, basic piperazine in the target compound.
- Activity : Demonstrated fungicidal and antibacterial activity, suggesting that heterocyclic choice significantly influences biological efficacy .
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile
- Structure : Substitutes the 4-chlorophenyl group with a 3-chlorophenyl moiety.
Functional Group Modifications
Piperazine vs. Methylpiperazine
Data Tables
Table 1. Structural and Physical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile | - | ~275.8 (estimated) | 4-Cl-Ph, 4-Me-piperazine | - |
| 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile | 55829-49-7 | 231.3 | 4-OMe-Ph, piperazine | - |
| 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | 61437-85-2 | 291.18 | 4-Cl-Ph, amino, 2-Cl, 5-Me-Ph | 150.5 |
Research Findings and Implications
- Electron Effects : Chloro substituents (electron-withdrawing) vs. methoxy (electron-donating) significantly modulate electronic properties and biological interactions .
- Heterocyclic Influence : Piperazine/methylpiperazine enhances solubility and basicity, while pyridazine contributes to planarity and aromatic interactions .
Biological Activity
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile, a compound with the molecular formula , is gaining attention in pharmaceutical research due to its potential biological activities, particularly in the fields of neuropharmacology and antidepressant drug development. This article provides a comprehensive overview of the compound's biological activity, supported by relevant data tables and case studies.
- Molecular Weight : 249.74 g/mol
- CAS Number : 16453906
- Structure : The compound features a chlorophenyl group and a piperazine moiety, which are significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile is primarily associated with its effects on neurotransmitter systems, particularly serotonin receptors. This section outlines its key areas of research focus:
1. Antidepressant Research
This compound is often studied for its potential role as an antidepressant due to its interaction with serotonin receptors. Research indicates that it may enhance serotonergic activity, contributing to mood regulation.
2. Neuropharmacology
The unique structure of this compound allows for exploration in neuropharmacological studies. It has been shown to affect various neurotransmitter systems, including dopamine and norepinephrine pathways, which are crucial in treating mood disorders.
3. Biochemical Assays
Researchers utilize this compound in biochemical assays to evaluate the efficacy of drug candidates. Its ability to modulate receptor activity makes it a valuable tool in drug discovery processes.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal assessed the antidepressant-like effects of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetonitrile in rodent models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting a promising therapeutic profile for further development.
Case Study 2: Neuropharmacological Insights
Another investigation focused on the neuropharmacological properties of the compound, revealing its ability to enhance dopamine release in vitro. This finding supports its potential use as an adjunct therapy for conditions like depression and anxiety disorders.
Q & A
Q. What are the recommended synthetic pathways for 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, α-cyanoacetate derivatives (e.g., ethyl cyanoacetate) may react with 4-chlorobenzaldehyde and 4-methylpiperazine under reflux in the presence of ammonium acetate as a catalyst. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants to maximize yield. Purity can be enhanced via recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR : H and C NMR to confirm the chlorophenyl, methylpiperazinyl, and nitrile moieties. Discrepancies in splitting patterns may arise from conformational flexibility; variable-temperature NMR or computational modeling (DFT) can clarify dynamic effects .
- FT-IR : Peaks at ~2240 cm (C≡N stretch) and 1250–1100 cm (C-N piperazine stretch). Contradictions in absorption bands may require cross-validation with Raman spectroscopy or X-ray crystallography .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]) and rule out impurities.
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- CNS Activity : Radioligand binding assays (e.g., dopamine/serotonin receptors) due to the piperazine moiety’s affinity for neurotransmitter targets. Use HEK-293 cells expressing recombinant receptors .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action or structure-activity relationships (SAR)?
- Docking Studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinases, GPCRs). The chlorophenyl group may engage in hydrophobic interactions, while the nitrile could form hydrogen bonds .
- SAR Analysis : Compare with analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify critical substituents. For example, replacing the nitrile with a carboxylate may reduce membrane permeability .
Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC values)?
- Standardized Protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and controls.
- Metabolic Stability Checks : Test for cytochrome P450-mediated degradation using liver microsomes.
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .
Q. How can researchers integrate this compound into a theoretical framework for drug discovery?
- Link to chemoreceptor theories : The piperazine-nitrogen may act as a protonable center for pH-dependent membrane traversal.
- Apply pharmacophore models : Map electrostatic/hydrophobic features to optimize target engagement.
- Reference kinetic solubility models : Predict bioavailability using LogP (estimated via ChemAxon or ACD/Labs) .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-resolution separation.
- Membrane Filtration : Nanofiltration (MWCO 500 Da) to remove low-molecular-weight byproducts.
- Chiral Separation : If stereoisomers form, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) for bond angles/lengths to confirm structural assignments .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
